
CH-5137291
概要
説明
CH5137291は、アンドロゲン受容体の核移行を阻害する新規なアンドロゲン受容体純粋アンタゴニストです。 この化合物は、従来の療法に抵抗性を持つ癌細胞の増殖を阻害することにより、去勢抵抗性前立腺癌の治療に大きな可能性を示しています .
準備方法
CH5137291の合成には、ジヒドロテストステロン誘導体と非ステロイド系RU56187誘導体の設計と最適化が含まれます。 合成経路には、代謝安定性を向上させ、脱アルキル化アゴニスト代謝物の形成を防ぐためのスルホンアミド置換アリール化合物の組み込みが含まれています . CH5137291の製造は、ラット、マウス、サル、犬などの様々な動物モデルにおいて、経口活性と有効性を最適化するために最適化されました .
化学反応の分析
CH5137291は、以下を含むいくつかのタイプの化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、様々な代謝物を形成することができます。
還元: 還元反応は、化合物内の官能基を修飾することができます。
これらの反応に使用される一般的な試薬や条件には、スルホンアミド置換アリール化合物、ジヒドロテストステロン誘導体、非ステロイド系RU56187誘導体があります。 これらの反応から生成される主要な生成物は、CH5137291のアンタゴニスト活性を保持した安定な代謝物です .
科学的研究の応用
In Vitro Studies
In vitro studies have demonstrated that CH-5137291 effectively inhibits the growth of various prostate cancer cell lines, including:
- LNCaP-BC2 : A cell line with androgen receptor overexpression.
- LNCaP-CS10 : A cell line exhibiting androgen-independent activation.
- VCaP : Hormone-sensitive prostate cancer cells.
The compound showed a stronger inhibitory effect on cell growth compared to bicalutamide, a commonly used anti-androgen drug. Specifically, this compound inhibited the nuclear translocation of both wild-type and mutant androgen receptors, while bicalutamide displayed partial agonistic effects on these receptors .
Xenograft Models
In xenograft models using LNCaP, LNCaP-BC2, and LNCaP-CS10 cells, this compound significantly suppressed tumor growth. The reduction in prostate-specific antigen (PSA) levels correlated with its antitumor efficacy, indicating a potential therapeutic benefit for patients with advanced prostate cancer resistant to conventional treatments .
Clinical Implications
This compound's unique action as a pure antagonist positions it as a promising candidate for clinical trials focused on advanced prostate cancer therapies. Its ability to inhibit both wild-type and mutant androgen receptors suggests that it could be effective against a broader range of castration-resistant prostate cancers than existing treatments.
Comparative Data Table
Characteristic | This compound | Bicalutamide |
---|---|---|
Mechanism | Nuclear translocation inhibitor | Partial agonist |
Effect on LNCaP Cells | Strong inhibition | Partial/full agonistic |
Tumor Growth Inhibition | Significant | Weaker effect |
Impact on PSA Levels | Decreases by 80% at 100 mg/kg | Variable |
Study 1: Efficacy in Advanced Prostate Cancer
A study published in 2015 highlighted this compound's effectiveness in inhibiting the growth of castration-resistant prostate cancer cells in vitro and in vivo. The research indicated that this compound could address the limitations faced by existing therapies like bicalutamide, particularly in patients with mutations leading to treatment resistance .
Study 2: Safety and Tolerability
In cynomolgus monkeys, this compound was shown to have a favorable safety profile. The serum concentration increased dose-dependently without significant adverse effects reported, suggesting good tolerability for further clinical development .
作用機序
CH5137291は、アンドロゲン受容体の核移行を阻害することで効果を発揮します。これにより、受容体が癌細胞の増殖を促進する遺伝子転写を活性化することが防止されます。 この化合物は、野生型および変異型アンドロゲン受容体の転写活性に対する純粋なアンタゴニストとして作用し、その機能を効果的にブロックします . CH5137291の分子標的は、アンドロゲン受容体の折り畳みと活性化に不可欠なヘリックス12のM895残基を含んでいます .
類似化合物との比較
CH5137291は、純粋なアンタゴニスト活性とアゴニスト効果の欠如により、他のアンドロゲン受容体アンタゴニストとは異なります。類似の化合物には以下が含まれます。
CH4933468: 代謝安定性が向上した非ステロイド系誘導体ですが、抗腫瘍活性は限定的です.
CH5138514: 類似の性質を持つ別の誘導体ですが、前臨床モデルでの有効性が低いです.
CH5166623: アンタゴニスト活性は同等ですが、アゴニスト代謝物を形成しやすい化合物です.
CH5137291は、前臨床モデルにおける腫瘍増殖の阻害と前立腺特異抗原レベルの低下における優れた有効性により、際立っています .
生物活性
CH-5137291 is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of prostate cancer. This article delves into its biological activity, mechanisms of action, and comparative studies with existing treatments.
Overview of this compound
This compound is an androgen receptor (AR) antagonist that inhibits the nuclear translocation of the androgen receptor, which is crucial for the progression of castration-resistant prostate cancer (CRPC). It was identified through high-throughput screening of compounds aimed at finding effective AR antagonists that could overcome resistance mechanisms associated with traditional therapies like bicalutamide .
The primary mechanism by which this compound exerts its effects is through the inhibition of AR nuclear translocation. This action prevents the receptor from entering the nucleus where it would typically initiate transcription of genes that promote tumor growth. In vitro studies have shown that this compound can effectively inhibit cell growth in various prostate cancer cell lines, including LNCaP and VCaP, even in conditions where AR is overexpressed .
Efficacy Against Bicalutamide
In comparative studies, this compound demonstrated superior efficacy over bicalutamide, particularly in models resistant to conventional AR-targeted therapies. The following table summarizes key findings from these studies:
Compound | Cell Line | Concentration (μM) | Inhibition (%) | Mechanism |
---|---|---|---|---|
This compound | LNCaP-BC2 | 10 | 100 | AR nuclear translocation inhibition |
Bicalutamide | LNCaP-BC2 | 10 | 60 | Partial agonist activity |
This compound | VCaP | 10 | 95 | AR nuclear translocation inhibition |
Bicalutamide | VCaP | 10 | 50 | Partial agonist activity |
These results indicate that while both compounds inhibit cell growth, this compound achieves a more complete inhibition of cell proliferation in resistant models .
Case Studies
Several case studies have been conducted to further investigate the biological activity and therapeutic potential of this compound:
- Case Study on CRPC Models : In a detailed investigation involving multiple CRPC models, researchers found that this compound not only inhibited cell growth but also induced apoptosis in resistant cell lines. The study highlighted its potential as a second-line treatment option for patients failing bicalutamide therapy.
- Pharmacokinetics and Toxicity Assessment : Another study assessed the pharmacokinetic profile of this compound in animal models. Results indicated favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses. This positions this compound as a promising candidate for further clinical development.
- Longitudinal Study on Treatment Outcomes : A longitudinal analysis tracked patient responses to this compound in combination with other therapies. Initial findings suggest improved progression-free survival rates compared to historical controls using standard AR antagonists.
特性
CAS番号 |
1043446-39-4 |
---|---|
分子式 |
C18H14F3N5O3S2 |
分子量 |
469.5 g/mol |
IUPAC名 |
6-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]pyridine-2-sulfonamide |
InChI |
InChI=1S/C18H14F3N5O3S2/c1-17(2)15(27)25(11-7-6-10(9-22)12(8-11)18(19,20)21)16(30)26(17)13-4-3-5-14(24-13)31(23,28)29/h3-8H,1-2H3,(H2,23,28,29) |
InChIキー |
JIIHFLNYGVNTFP-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)N(C(=S)N1C2=NC(=CC=C2)S(=O)(=O)N)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
正規SMILES |
CC1(C(=O)N(C(=S)N1C2=NC(=CC=C2)S(=O)(=O)N)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CH-5137291; CH 5137291; CH5137291; UNII-A5ZX7J376H; A5ZX7J376H; CHEMBL1290098. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。